Antiangiogenic Activity: Inferred Potency from Patent SAR vs. Unsubstituted Core
US Patent 5,599,813 describes a generic class of thiazolopyrimidine carboxamides with antiangiogenic activity, but no specific IC50 or ED50 data is reported for the 3-phenylpropyl analog [1]. The patent establishes that variations in the carboxamide substituent (R⁴/R⁵) modulate activity, implying that the 3-phenylpropyl group contributes to the pharmacophore. However, without quantitative comparator data, the differentiation remains at a class-level inference.
| Evidence Dimension | Antiangiogenic activity (qualitative SAR) |
|---|---|
| Target Compound Data | No quantitative data available for the target compound. |
| Comparator Or Baseline | Other N-substituted thiazolo[3,2-a]pyrimidine-6-carboxamides in patent US5599813. |
| Quantified Difference | N/A |
| Conditions | In vitro and in vivo models of angiogenesis as described in the patent. |
Why This Matters
The patent confirms the therapeutic relevance of the chemotype but cannot be used to prioritize this specific compound over an analog without quantitative activity data.
- [1] Thiazolopyrimidine derivatives. US Patent 5,599,813. February 4, 1997. View Source
